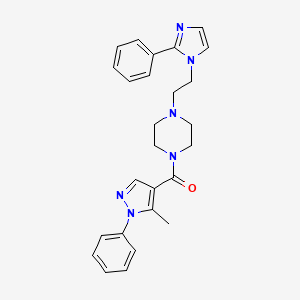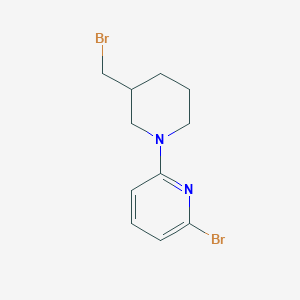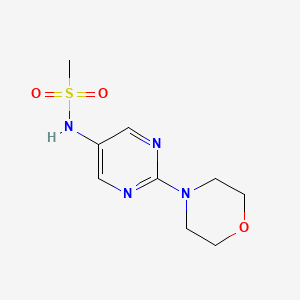
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of THIQ-4-CA derivatives involves several methodologies, including traditional methods like the Pictet-Spengler and Bischler-Nepieralski reactions, as well as modern approaches such as enyne metathesis, [2+2+2] cycloaddition, and the Diels-Alder reaction. These methods facilitate the construction of diverse THIQ-4-CA derivatives, highlighting the compound's versatility as a scaffold in organic synthesis (Kotha, Deodhar, & Khedkar, 2014). Additionally, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through reactions of acyl- and aroylpyruvic acids has been reported, further demonstrating the synthetic accessibility of THIQ-4-CA derivatives (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular structure of THIQ-4-CA derivatives has been elucidated through X-ray crystallography, providing insight into their conformation and potential for molecular interactions. One study established the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, offering a basis for understanding the steric and electronic properties of THIQ-4-CA derivatives (Rudenko et al., 2013).
Chemical Reactions and Properties
THIQ-4-CA undergoes a variety of chemical reactions, including alkylation, acylation, and cycloaddition, allowing for the introduction of diverse functional groups and the synthesis of complex molecules. The reactivity of THIQ-4-CA derivatives under different conditions has been exploited to synthesize novel compounds with potential biological activities (Sirakanyan et al., 2015).
科学的研究の応用
Enantioselective Synthesis
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid derivatives have been synthesized through enantioselective methods. For instance, Forró et al. (2016) developed an efficient dynamic kinetic resolution method to synthesize enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, compounds useful in the synthesis of modulators of nuclear receptors, including liver X receptor and its analogue. These compounds are synthesized with high enantiomeric purity (ee >99%) using Candida antarctica lipase B-catalysed dynamic kinetic hydrolysis (Forró, E. et al., 2016).
Synthesis of Bioactive Compounds
The tetrahydroisoquinoline scaffold is integral to the synthesis of various bioactive compounds. Sirakanyan et al. (2015) explored the treatment of certain acetamides with sodium ethoxide to induce cyclization, leading to the formation of compounds interesting from a biological perspective. These reactions, including a Smiles-type rearrangement, occur with good-excellent yields, showcasing the scaffold's role in the synthesis of biologically significant compounds (Sirakanyan, S. et al., 2015).
Directed Kinetic Enzymatic Hydrolysis
Dynamic kinetic resolution methods have been applied for the synthesis of enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating the potential of tetrahydroisoquinoline derivatives in enantioselective synthesis. The procedures, based on CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yield products with high enantiopurity in good yields, offering a pathway for obtaining these compounds with specific enantiomeric configurations (Paál, T. A. et al., 2008).
Structural Studies
The tetrahydroisoquinoline structure has also been essential in the structural studies of various compounds. Rudenko et al. (2012) synthesized methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and conducted structural analysis through X-ray structural analysis. This research contributes to our understanding of the molecular structures of such compounds and their potential applications (Rudenko, D. A. et al., 2012).
Biological Evaluation
Tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and biologically evaluated for various activities. For example, Azukizawa et al. (2008) identified a novel series of these derivatives as potent peroxisome proliferators-activated receptor (PPAR) gamma agonists. These compounds, exemplified by KY-021, demonstrated significant potential in reducing plasma glucose and triglyceride levels, indicating their promise as efficacious drugs for diabetes (Azukizawa, S. et al., 2008).
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYYHPNRBUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)



![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)